Home > Products > Screening Compounds P135637 > 1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid
1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid -

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

Catalog Number: EVT-13774924
CAS Number:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid is a synthetic organic compound notable for its unique molecular structure and potential applications in medicinal chemistry. The compound features a cyclohexane ring that is substituted with a methylamino group, a pyrazolyl group, and a carboxylic acid group, contributing to its biological activity and interaction capabilities. Its molecular formula is C11H16N4O2C_{11}H_{16}N_{4}O_{2}, with a molecular weight of approximately 223.27 g/mol. This compound is primarily studied for its potential in drug development due to its ability to modulate biological systems and interact with various biological targets .

Source and Classification

The compound is classified under organic compounds, specifically as an amino acid derivative due to the presence of the carboxylic acid functional group. It is also categorized as a pyrazole derivative, which adds to its significance in medicinal chemistry. The synthesis and characterization of this compound have been documented in various chemical databases and patent literature, highlighting its relevance in ongoing research .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the Pyrazole Ring - This can be achieved through the condensation of appropriate hydrazines with carbonyl compounds.
  • Step 2: Cyclohexane Ring Substitution - The cyclohexane moiety can be introduced via nucleophilic substitution reactions involving cyclohexanone derivatives.
  • Step 3: Carboxylic Acid Introduction - The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation techniques.

Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly employed in these synthetic pathways .

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid features:

  • Cyclohexane Ring: A six-membered saturated ring providing structural stability.
  • Methylamino Group: Enhances solubility and biological activity.
  • Pyrazolyl Group: Contributes to the compound's reactivity and interaction with biological targets.
  • Carboxylic Acid Group: Essential for potential interactions with enzymes and receptors.

The arrangement of these groups allows for diverse chemical interactions, making the compound an interesting subject for further study .

Chemical Reactions Analysis

Reactions and Technical Details

The compound participates in various chemical reactions, including:

  • Acid-base Reactions: The carboxylic acid group can donate protons, making it a weak acid.
  • Nucleophilic Substitution Reactions: The methylamino group can act as a nucleophile in reactions with electrophiles.
  • Oxidation-reduction Reactions: The compound may undergo oxidation or reduction under specific conditions, which could modify its biological activity.

These reactions are crucial for understanding how the compound interacts with biological systems and its potential therapeutic effects .

Mechanism of Action

Process and Data

The mechanism of action for 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.
  • Receptor Modulation: It could modulate receptor activity, impacting signal transduction pathways.

Research into these mechanisms is essential to elucidate the therapeutic potential of this compound in treating various diseases .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents due to the presence of the carboxylic acid group.

Chemical Properties

Chemical properties include:

  • Melting Point: Specific data on melting points are not widely reported; further experimental determination may be necessary.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative environments.

These properties influence the compound's behavior in biological systems and its applicability in drug formulation .

Applications

Scientific Uses

The potential applications of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic acid include:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting enzyme inhibition or receptor modulation.
  • Biological Research: Useful in studies investigating metabolic pathways or receptor interactions.

Given its structural uniqueness and biological activity, this compound holds promise for further exploration in pharmacology and therapeutic development .

Introduction to the Pharmacological Significance of Pyrazole-Containing Scaffolds

Rationale for Targeting Pyrazole-Cyclohexane Hybrid Architectures in Drug Discovery

The strategic integration of pyrazole heterocycles with cyclohexanecarboxylic acid frameworks represents a sophisticated approach in contemporary medicinal chemistry aimed at optimizing pharmacodynamic and pharmacokinetic properties. Pyrazole, a five-membered 1,2-diazole ring, is classified as a privileged scaffold due to its proven versatility in targeting diverse biological pathways. Clinically approved pyrazole-based drugs demonstrate remarkable therapeutic breadth, spanning oncology (e.g., ibrutinib, ruxolitinib, zanubrutinib), immunology (baricitinib), infectious diseases (lenacapavir), and cardiovascular conditions (vericiguat) [3]. The molecular success of these agents is attributed to the pyrazole ring’s capacity for:

  • Multidirectional Hydrogen Bonding: The dual nitrogen atoms (N1, N2) serve as hydrogen bond acceptors, while the C4 proton can act as a donor, facilitating interactions with enzymatic active sites [6].
  • Aromatic Stacking Interactions: The planar aromatic system engages in π-π stacking with hydrophobic receptor pockets, enhancing binding affinity [3].
  • Metabolic Resilience: Substituted pyrazoles exhibit enhanced resistance to oxidative metabolism compared to other heterocycles, improving pharmacokinetic profiles [6].

Incorporation into a cyclohexane scaffold introduces conformational constraints and three-dimensional spatial positioning critical for selective target engagement. The cyclohexane’s chair-boat equilibria enables adaptive binding to protein cavities, while the carboxylic acid moiety provides:

  • Electrostatic anchoring points for ionic/hydrogen bonding (e.g., with kinase ATP pockets)
  • pH-dependent solubility modulation
  • Reduced phospholipidosis risk compared to basic amines, as carboxylic acids avoid cationic amphiphilic drug (CAD) characteristics that inhibit lysosomal phospholipase A2 (PLA2G15) – a key mechanism in phospholipidosis [4].

Table 1: Structural and Physicochemical Profile of 1-(Methylamino)-3-(1H-pyrazol-1-yl)cyclohexane-1-carboxylic Acid

PropertyValue
CAS Registry Number1504475-49-3
Molecular FormulaC₁₁H₁₇N₃O₂
Molecular Weight223.27 g/mol
SMILES NotationO=C(C1(NC)CC(N2N=CC=C2)CCC1)O
Hydrogen Bond Donors2 (COOH, NHCH₃)
Hydrogen Bond Acceptors4 (C=O, pyrazole N, ether O)
Predicted LogP (ChemAxon)~1.8 (Moderate lipophilicity)

Historical Context: Evolution of Cyclohexanecarboxylic Acid Derivatives in Medicinal Chemistry

Cyclohexanecarboxylic acid derivatives have evolved from simple anti-inflammatory agents to sophisticated targeted therapeutics. Early milestones included non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid, where the cyclohexane ring provided steric bulk to modulate COX-2 selectivity [6]. The advent of kinase inhibitor paradigms revealed cyclohexane’s utility in occupying allosteric pockets; for instance, crizotinib’s chloro-cyclohexylamine moiety enables ALK/ROS1 inhibition [3].

The hybridization wave beginning ~2010 integrated cyclohexanecarboxylic acid with nitrogen heterocycles to address multidrug resistance. Key advancements include:

  • Enhanced Target Specificity: The directional vectoring enabled by 1,3-disubstitution patterns (e.g., carboxylic acid at C1, pharmacophore at C3) optimizes binding to asymmetric enzyme sites. Baricitinib’s anti-inflammatory efficacy exemplifies this, where the cyclohexane-linked pyrazole precisely orients within JAK catalytic domains [6].
  • Mitigation of Toxicity Liabilities: Historical CADs (e.g., amiodarone) caused phospholipidosis via PLA2G15 inhibition. Carboxylic acid-terminated cyclohexanes circumvent this by:
  • Avoiding lysosomal accumulation (low pKa prevents protonation at pH 4.5)
  • Minimal interaction with PLA2G15’s anionic lipid-binding domain [4].
  • Stereochemical Complexity: Chiral cyclohexane centers enable enantioselective target engagement. Asymmetric syntheses of analogs (e.g., 1R,2S-aminocyclohexanecarboxylates) improved potency ratios against cancer cell lines by >20-fold versus racemates [6].

Table 2: Evolution of Key Cyclohexanecarboxylic Acid-Based Therapeutics

EraRepresentative DrugTherapeutic ClassStructural Innovation
1960sMefenamic acidNSAID2,3-Dimethylaniline attachment
2000sCrizotinibALK/ROS1 inhibitorChloro-cyclohexylamine-pyrazole core
2010sBaricitinibJAK inhibitorSulfonyl-cyclohexyl-pyrazole linkage
2020sTarget Compound (1504475-49-3)Hybrid scaffold1-Carboxy-3-(pyrazolyl)-cyclohexylmethylamine

Properties

Product Name

1-(Methylamino)-3-(1h-pyrazol-1-yl)cyclohexane-1-carboxylic acid

IUPAC Name

1-(methylamino)-3-pyrazol-1-ylcyclohexane-1-carboxylic acid

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C11H17N3O2/c1-12-11(10(15)16)5-2-4-9(8-11)14-7-3-6-13-14/h3,6-7,9,12H,2,4-5,8H2,1H3,(H,15,16)

InChI Key

QEZOGTVQAQQWLI-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC(C1)N2C=CC=N2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.